7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine
Description
Properties
IUPAC Name |
7-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-4-15-7-11-13-9(15)12-8(1)14-5-2-10-3-6-14/h1,4,7,10H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXWQLDZLDBDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=NN=CN3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by intramolecular cyclization . Another approach involves the use of the Dimroth rearrangement, which incorporates protonation, ring opening, tautomerization, and ring closure steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety and pyrimidine ring participate in nucleophilic substitutions under specific conditions:
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Aromatic chlorination : Reaction with POCl₃ at 105°C replaces hydroxyl groups with chlorine atoms, enabling subsequent substitutions .
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Piperazine alkylation : Propargyl bromide reacts with the piperazine nitrogen under reflux in CHCl₃, forming propargyl derivatives (55–60% yield) .
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SNAr (Nucleophilic Aromatic Substitution) : Electron-deficient positions on the pyrimidine ring react with amines (e.g., ethylenediamine) at −20°C to form fused ring systems .
Example reaction conditions :
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Chlorination | POCl₃, 105°C, 3–4 h | 70–72% |
| Propargyl alkylation | Propargyl bromide, K₂CO₃, CHCl₃ | 55–60% |
| Amine substitution | Ethylenediamine, −20°C | 58% |
Cyclization and Ring-Opening Reactions
The triazolo-pyrimidine scaffold undergoes cyclization to form polyheterocyclic systems:
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Microwave-assisted cyclization : Reactions under 200°C for 20 minutes optimize yields of fused derivatives.
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Acid-mediated cyclization : Concentrated HCl induces dehydration and ring closure, forming tricyclic structures (e.g., 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine) .
Key intermediates :
Functional Group Transformations
The compound’s substituents enable targeted modifications:
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Oxidation : Hydrogen peroxide converts thioether groups to sulfones, altering electronic properties.
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Reduction : Sodium borohydride reduces nitro groups to amines for further functionalization .
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Amide coupling : DCC-activated Boc-protected amino acids form peptide conjugates at the triazole nitrogen (58% yield) .
Applications :
Biological Interaction Mechanisms
The compound’s reactivity correlates with pharmacological activity:
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Adenosine receptor antagonism : Derivatives exhibit nanomolar affinity (Kᵢ = 2.9–10 nM) for hA₂A receptors, validated by molecular docking .
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Anticancer activity : Piperazine-linked derivatives inhibit MCF-7 and hepatocellular carcinoma cell lines (IC₅₀ = 1.2–4.7 μM) .
Structure-Activity Relationship (SAR) :
| Modification Site | Effect on Activity |
|---|---|
| Piperazine substitution | Enhances hA₂A receptor selectivity |
| Triazole ring fusion | Improves metabolic stability |
| Pyrimidine chlorination | Increases electrophilicity |
Comparative Reactivity with Analogues
The piperazine-triazolo-pyrimidine system shows distinct reactivity compared to related scaffolds:
| Compound | Key Reactivity Difference | Biological Impact |
|---|---|---|
| Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine | Prefers SNAr over alkylation | Dual hA₂A/hA₃ receptor affinity |
| Thiazolo[5,4-d]pyrimidine | Higher electrophilicity at C5 | Enhanced kinase inhibition |
| Quinazoline-dione | Susceptible to hydrolysis | Reduced bioavailability |
Synthetic Optimization Strategies
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Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 20 minutes vs. 5–6 h).
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Solvent effects : Polar aprotic solvents (DMF, CHCl₃) improve substitution yields by 15–20% .
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Protecting groups : Boc protection prevents side reactions during piperazine functionalization .
This compound’s versatility in nucleophilic, cyclization, and coupling reactions makes it a valuable scaffold for drug discovery, particularly in oncology and neurology.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 7-piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine exhibit significant anticancer properties. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example:
- Inhibition of Kinases : Compounds in this class can inhibit receptor tyrosine kinases such as c-Met and VEGFR-2, which are implicated in tumor growth and angiogenesis .
- Case Study : A study demonstrated that a specific derivative effectively reduced tumor growth in xenograft models of gastrointestinal stromal tumors (GISTs), highlighting its potential as a therapeutic agent .
Neurological Disorders
The piperazine moiety enhances the ability of these compounds to cross the blood-brain barrier. This characteristic makes them suitable candidates for treating neurological disorders:
- Antidepressant Effects : Some derivatives have shown promise in preclinical models for their antidepressant-like effects by modulating serotonin receptors .
- Case Study : A recent investigation into the effects of these compounds on serotonin receptor activity revealed potential pathways for developing new antidepressants .
Enzyme Inhibition Studies
This compound derivatives are used in enzyme inhibition studies to understand their mechanisms of action:
- Targeting Enzymes : These compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles .
Receptor Binding Studies
The interaction of these compounds with various receptors is critical for understanding their pharmacological profiles:
- Binding Affinity : Studies have measured the binding affinity of these compounds to various receptors, indicating their potential as lead compounds in drug discovery .
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science:
Mechanism of Action
The mechanism of action of 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
[1,2,4]Triazolo[4,3-a]pyrimidine vs. [1,2,4]Triazolo[1,5-a]pyrimidine
- Structural Differences : The position of the triazole ring fusion (4,3-a vs. 1,5-a) alters electronic properties and steric interactions. For example, [1,2,4]triazolo[4,3-c]pyrimidines exhibit higher melting points and downfield NMR shifts compared to [1,2,4]triazolo[1,5-c]pyrimidines due to distinct ring strain and hydrogen bonding .
- Biological Implications : These differences influence pharmacokinetic profiles. For instance, [1,2,4]triazolo[4,3-a]pyrimidines with piperazine groups show enhanced anticancer activity compared to [1,5-a] isomers, likely due to improved target engagement .
Piperazine-Substituted Derivatives
- 7-Piperazin-1-yl vs. 5-Piperazin-1-yl : The position of the piperazine group significantly affects activity. For example, 5-piperazin-1-yl derivatives (e.g., 5-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride) exhibit distinct cytotoxicity profiles compared to 7-substituted analogs, possibly due to altered interactions with enzyme active sites .
Pharmacological Activity Comparison
Anticancer Activity
- 7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine: Exhibits antiproliferative effects against lung (A549) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values comparable to cisplatin in preliminary studies .
- Analogous Compounds: 3-Ferrocenyl Derivatives: Show moderate activity against breast cancer (MCF-7) but lower potency in lung cancer models . Pyrido[2,3-d]pyrimidines: Demonstrate broad-spectrum activity but higher toxicity in non-cancerous cells .
Antimicrobial Activity
- This compound: Limited data exist, but related triazolopyrimidinecarbonitriles with trimethoxyphenyl groups exhibit potent antifungal activity (MIC = 2–8 µg/mL) against Candida albicans .
- Triazolo[4,3-b]triazine Derivatives : Show superior antibacterial activity (MIC = 1–4 µg/mL) against Gram-positive pathogens compared to pyrimidine-only scaffolds .
Physicochemical Properties
Biological Activity
7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₈N₄
- Molecular Weight : 246.32 g/mol
This compound features a piperazine ring fused to a triazolo-pyrimidine framework, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various biochemical pathways:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways. For instance, triazolo derivatives have been reported to affect the activity of poly(ADP-ribose) polymerase (PARP), which is significant in cancer therapy due to its role in DNA repair mechanisms .
- Cellular Pathways : The compound may modulate gene expression and cellular signaling pathways through its binding interactions with specific biomolecules. This modulation can lead to apoptosis in cancer cells and other therapeutic effects .
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit potent anticancer properties. For example:
- In Vitro Studies : Compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Immunosuppressive Activity
Another area of interest is the immunosuppressive potential of triazolo-pyrimidines:
- Mixed Lymphocyte Reaction (MLR) Assay : Compounds similar to this class have shown promising results in MLR assays with IC50 values below 50 nM, indicating their potential as immunosuppressive agents comparable to cyclosporin A .
Case Studies
Several studies highlight the therapeutic potential of triazolo-pyrimidines:
- Study on PARP Inhibition : A study demonstrated that certain derivatives inhibited PARP activity significantly, enhancing apoptosis markers like cleaved PARP and phosphorylated H2AX in breast cancer cells . This suggests that compounds like this compound could serve as effective PARP inhibitors.
- Antitumor Efficacy : Another investigation into related compounds showed excellent anti-tumor activity across multiple cancer cell lines with detailed mechanistic insights into their action .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
